An In-Depth Technical Guide to 4-Acetylpyrazole (CAS: 25016-16-4)
An In-Depth Technical Guide to 4-Acetylpyrazole (CAS: 25016-16-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold and the Role of 4-Acetylpyrazole
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active compounds across a wide array of therapeutic areas.[1][2] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] This has led to their incorporation into numerous FDA-approved drugs, solidifying their importance in modern drug discovery.[3]
Within this critical class of compounds lies 4-Acetylpyrazole (also known as 1-(1H-pyrazol-4-yl)ethanone), a versatile building block and a subject of interest in its own right. Its structure combines the stable, aromatic pyrazole ring with a reactive acetyl group, offering a valuable synthon for the synthesis of more complex molecular architectures. This guide provides an in-depth technical overview of 4-Acetylpyrazole, from its synthesis and characterization to its chemical reactivity and potential applications, designed to empower researchers in their drug development endeavors.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 25016-16-4 | [4] |
| Molecular Formula | C₅H₆N₂O | [4] |
| Molecular Weight | 110.11 g/mol | [4] |
| Melting Point | 114-115 °C | [5] |
| Boiling Point | 277.7 ± 13.0 °C (Predicted) | [5] |
| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [5] |
| Appearance | Colorless solid | [5] |
| Solubility | Soluble in water (1.815 x 10⁵ mg/L at 25°C, est.) and chloroform. | [5][6] |
| logP (o/w) | -0.051 (est.) | [6] |
Molecular Structure:
Caption: Chemical structure of 4-Acetylpyrazole.
Synthesis of 4-Acetylpyrazole: Methodologies and Protocols
The synthesis of the pyrazole core is a well-established field with several named reactions, most notably the Knorr pyrazole synthesis. This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] For the specific synthesis of 4-Acetylpyrazole, multiple routes can be envisioned, leveraging common starting materials and robust chemical transformations.
Method 1: Cycloaddition of Diazomethane to a Silylated Alkyne (Birkofer-Franz Method)
A specific and authoritative method for the synthesis of 4-Acetylpyrazole was developed by Birkofer and Franz. This approach involves the [3+2] cycloaddition of diazomethane to an activated alkyne, 4-trimethylsilyl-but-3-yn-2-one.[5] This method is advantageous for its regioselectivity.
Caption: Workflow for the Birkofer-Franz synthesis of 4-Acetylpyrazole.
Experimental Protocol (Adapted from literature description[5]):
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-trimethylsilyl-but-3-yn-2-one in an appropriate solvent (e.g., diethyl ether).
-
Cycloaddition: Cool the solution and add a solution of diazomethane portion-wise while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The use of diazomethane as a 1,3-dipole in cycloaddition reactions with alkynes is a classic and efficient method for constructing the pyrazole ring.[8] The trimethylsilyl group on the alkyne directs the regioselectivity of the addition.
-
-
Work-up: After the reaction is complete, carefully quench any excess diazomethane. Neutralize the reaction mixture with a weak base such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from chloroform to yield colorless crystals of 4-Acetylpyrazole.[5][9]
-
Self-Validation: The purity of the final product should be confirmed by melting point analysis, which should be sharp and consistent with the literature value (114-115 °C), and by the spectroscopic methods detailed in the next section.
-
Method 2: Classical Condensation Approach
An alternative and more broadly accessible approach involves the condensation of a suitably substituted 1,3-dicarbonyl equivalent with hydrazine.
Experimental Protocol (General Procedure):
-
Reaction Setup: Combine a 1,3-dicarbonyl compound (or a synthetic equivalent that can generate this functionality in situ) with hydrazine hydrate in a solvent such as ethanol or acetic acid.[8]
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Causality: The reaction proceeds via the initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[7] The choice of an acidic or basic catalyst can influence the reaction rate and regioselectivity with unsymmetrical diketones.[8]
-
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product. Collect the solid by vacuum filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate).[10]
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized 4-Acetylpyrazole. The combination of NMR, IR, and mass spectrometry provides a self-validating data package.
Caption: Workflow for the analytical validation of 4-Acetylpyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 4-Acetylpyrazole, the expected signals are:
-
A singlet for the methyl protons of the acetyl group (CH₃).
-
Two singlets (or narrow doublets depending on coupling to the N-H) for the two non-equivalent protons on the pyrazole ring (C3-H and C5-H).
-
A broad singlet for the N-H proton, the chemical shift of which can be highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 4-Acetylpyrazole, five distinct signals are expected:
-
One signal for the methyl carbon of the acetyl group.
-
Two signals for the pyrazole ring carbons (C3 and C5).
-
One signal for the quaternary carbon of the pyrazole ring attached to the acetyl group (C4).
-
One signal for the carbonyl carbon (C=O) of the acetyl group, which will appear significantly downfield.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions: [11][12][13]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium, Broad | N-H stretching vibration of the pyrazole ring. |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretching vibrations of the pyrazole ring. |
| ~2950-2850 | Weak-Medium | Aliphatic C-H stretching of the methyl group. |
| ~1670-1650 | Strong | C=O (carbonyl) stretching of the acetyl group. |
| ~1600-1450 | Medium | C=C and C=N stretching vibrations within the aromatic pyrazole ring. |
The presence of a strong absorption band in the region of 1670-1650 cm⁻¹ is a key diagnostic indicator for the acetyl group.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 110, corresponding to the molecular formula C₅H₆N₂O.[4]
-
Key Fragmentation: A characteristic and dominant fragmentation pathway for 4-Acetylpyrazole is the loss of a methyl radical (•CH₃) from the acetyl group. This results in the formation of a stable acylium ion.
Chemical Reactivity and Applications in Drug Discovery
The dual functionality of 4-Acetylpyrazole—a stable aromatic heterocycle and a reactive ketone—makes it a valuable synthon for medicinal chemists.
Reactivity of the Pyrazole Ring
-
N-Alkylation/Acylation: The pyrrole-like nitrogen (N1) of the pyrazole ring can be readily deprotonated by a base and subsequently alkylated or acylated, allowing for the introduction of various substituents to modulate properties like solubility, lipophilicity, and target binding.[9]
-
Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position. Since this position is already substituted in 4-Acetylpyrazole, electrophilic attack is less facile but can occur at C3 or C5 under forcing conditions, influenced by the directing effects of the existing acetyl group.[9]
Reactivity of the Acetyl Group
The acetyl group is a versatile handle for a wide range of chemical transformations:
-
Condensation Reactions: The carbonyl group can undergo condensation with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These derivatives can themselves be important pharmacophores or intermediates for further cyclization reactions.
-
Alpha-Halogenation: The α-protons on the methyl group are acidic and can be removed by a base, allowing for halogenation to form α-haloketones. These are potent electrophiles, useful for forming covalent bonds with biological targets or for use in further synthetic transformations like the Hantzsch thiazole synthesis.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a chiral center and a hydrogen bond donor/acceptor, which can be critical for molecular recognition by protein targets.
-
Aldol and Claisen-Schmidt Condensations: The α-protons can participate in base-catalyzed aldol or Claisen-Schmidt condensations with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves a well-known class of biologically active compounds.[1]
Application as a Synthon for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[16] The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase. 4-Acetylpyrazole can serve as a starting point for the synthesis of such inhibitors. The acetyl group can be elaborated into more complex side chains designed to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.[17]
Safety and Handling
As a laboratory chemical, 4-Acetylpyrazole should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Specific toxicological data for 4-Acetylpyrazole is limited. It should be handled with the care afforded to all novel research chemicals.[6]
Conclusion
4-Acetylpyrazole (CAS: 25016-16-4) is more than just a simple heterocyclic compound; it is a versatile and valuable tool for the modern medicinal chemist. Its robust pyrazole core provides a stable and biologically relevant anchor, while its reactive acetyl group offers a gateway for diverse synthetic modifications. A comprehensive understanding of its synthesis, rigorous analytical characterization, and predictable chemical reactivity empowers researchers to leverage this molecule effectively in the design and synthesis of novel therapeutic agents. As the quest for new and improved drugs continues, the utility of such well-defined and versatile building blocks will remain indispensable to the field of drug discovery.
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